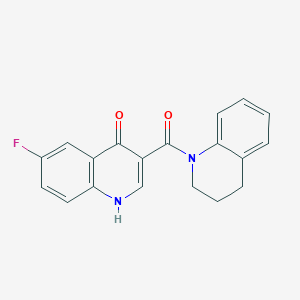
(3,4-dihydroquinolin-1(2H)-yl)(6-fluoro-4-hydroxyquinolin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dihydroquinolin-1(2H)-yl)(6-fluoro-4-hydroxyquinolin-3-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure, which makes it a promising candidate for the development of novel drugs. In
科学的研究の応用
Chemical Analysis and Derivatization Techniques
- HPLC-Fluorescence Determination: Research has explored the use of quinoline derivatives as fluorogenic labeling reagents in pre-column derivatization for the quality control of amino acids in pharmaceuticals. The study highlighted the efficient separation of amino acid adducts through high-performance liquid chromatography (HPLC), emphasizing the stability and absence of fluorescent degradation products, which is crucial for accurate analytical outcomes (Gatti et al., 2004).
Synthesis and Structural Analysis
- Novel Derivatives Synthesis: Research into the synthesis of heteroannulated chromone derivatives, including efforts to synthesize novel compounds through condensation reactions involving quinoline structures, has been documented. These studies not only reveal the chemical versatility of quinoline compounds but also their potential in creating new molecules with distinct physical or chemical properties (Halim & Ibrahim, 2017).
Biomedical Applications
Fluorescent Labeling for Biomedical Analysis
Quinoline derivatives have been identified as novel fluorophores with strong fluorescence across a wide pH range, making them suitable for biomedical analysis. Their stability against light and heat enhances their applicability in fluorescent labeling, potentially aiding in the detection and quantification of biomolecules (Hirano et al., 2004).
Antitumor Activity
Compounds structurally similar to the quinoline derivative have shown distinct inhibition on the proliferation of various cancer cell lines, highlighting the potential therapeutic applications of quinoline derivatives in oncology (Tang & Fu, 2018).
Antioxidant Properties
The synthesis and evaluation of antioxidant properties of quinoline derivatives suggest their potential as effective radical scavengers and antioxidants. This opens up avenues for their use in combating oxidative stress-related diseases (Çetinkaya et al., 2012).
特性
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-6-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c20-13-7-8-16-14(10-13)18(23)15(11-21-16)19(24)22-9-3-5-12-4-1-2-6-17(12)22/h1-2,4,6-8,10-11H,3,5,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQGSNRSMXTHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2973527.png)
![Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(4-pyridinyl)-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2973529.png)
![4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2973530.png)
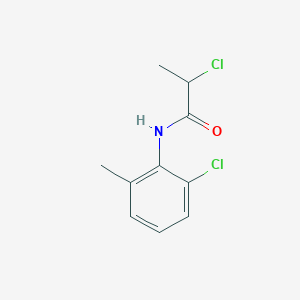
![N-(4-propan-2-ylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2973532.png)
![1-(3,5-dimethoxybenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2973533.png)
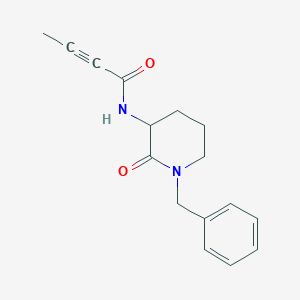
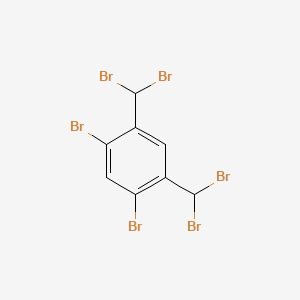
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2973538.png)
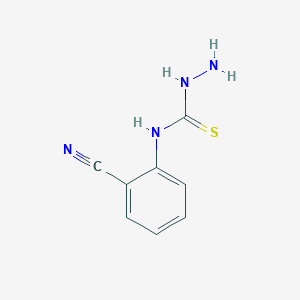

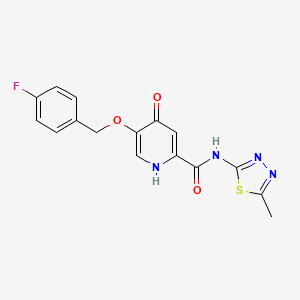
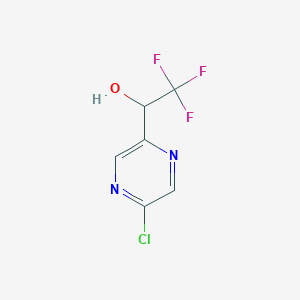
![N-1,3-benzodioxol-5-yl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2973548.png)